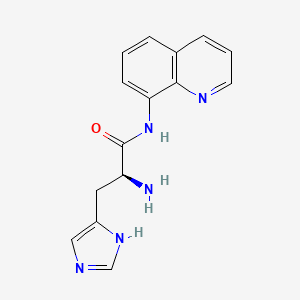
Nln activator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nln activator 1 is a first-in-class peptidomimetic neurolysin activator known for its enhanced brain penetration and stability . Neurolysin is a monomeric zinc endopeptidase that plays a crucial role in hydrolyzing various neuropeptides, making it a potential target for cerebroprotective therapies .
Preparation Methods
The synthesis of Nln activator 1 involves the creation of peptidomimetic compounds designed to enhance brain permeability and stability . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to create a stable and effective activator .
Chemical Reactions Analysis
Nln activator 1 undergoes various chemical reactions, primarily focusing on enhancing its stability and brain penetration. The compound is designed to be stable under physiological conditions, ensuring its effectiveness in activating neurolysin . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the formation of the peptidomimetic structure .
Scientific Research Applications
Nln activator 1 has significant scientific research applications, particularly in the field of cerebroprotective therapies. It is being investigated as a potential treatment for ischemic stroke due to its ability to activate neurolysin, which helps reduce oxidative stress, excitotoxicity, neuroinflammation, and brain edema . Additionally, its enhanced brain penetration makes it a valuable tool for studying neuroprotective mechanisms and developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of Nln activator 1 involves the activation of neurolysin, a zinc endopeptidase that hydrolyzes various neuropeptides . By activating neurolysin, this compound helps reduce the levels of neurotoxic peptides and promotes the formation of neuroprotective peptides. This process helps mitigate the damage caused by ischemic stroke and other neurological conditions .
Comparison with Similar Compounds
Nln activator 1 is unique due to its enhanced brain penetration and stability compared to other neurolysin activators . Similar compounds include peptidomimetic neurolysin activators such as compounds 9d, 10c, and 11a, which also show promising results in activating neurolysin but may have different pharmacokinetic profiles . The next generation of non-peptidomimetic neurolysin activators, such as KS52 and KS73, also exhibit high blood-brain barrier permeability and improved metabolic stability .
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C15H15N5O/c16-12(7-11-8-17-9-19-11)15(21)20-13-5-1-3-10-4-2-6-18-14(10)13/h1-6,8-9,12H,7,16H2,(H,17,19)(H,20,21)/t12-/m0/s1 |
InChI Key |
RAPFGLSZEYHZEU-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)[C@H](CC3=CN=CN3)N)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(CC3=CN=CN3)N)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


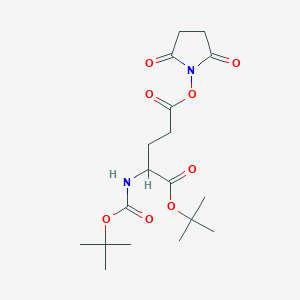
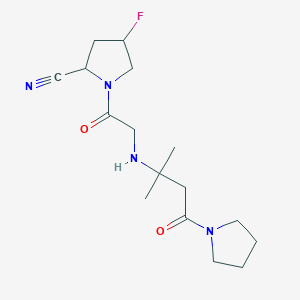
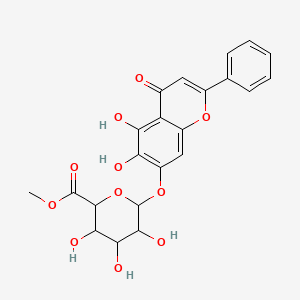
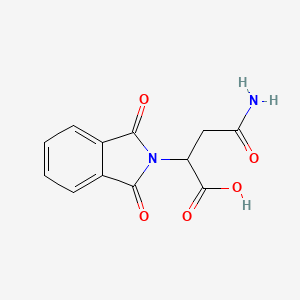
![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)
![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)
![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)
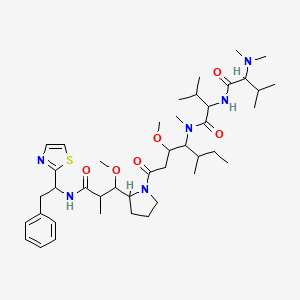
![6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)


![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)
